Cas no 38233-46-4 (Methyl 2,3,4-trifluoro-5-methoxybenzoate)

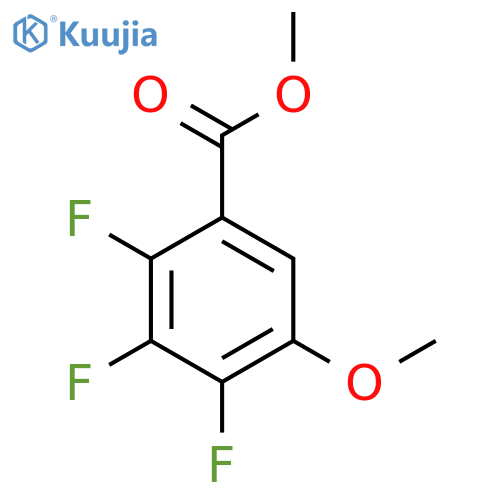

38233-46-4 structure

商品名:Methyl 2,3,4-trifluoro-5-methoxybenzoate

CAS番号:38233-46-4

MF:C9H7F3O3

メガワット:220.145293474197

CID:4951084

Methyl 2,3,4-trifluoro-5-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Methyl 2,3,4-trifluoro-5-methoxybenzoate

- Methyl 5-methoxy-2,3,4-trifluorobenzoate

-

- インチ: 1S/C9H7F3O3/c1-14-5-3-4(9(13)15-2)6(10)8(12)7(5)11/h3H,1-2H3

- InChIKey: ZWMNSHFKUTZUEK-UHFFFAOYSA-N

- ほほえんだ: FC1=C(C(=C(C=C1C(=O)OC)OC)F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 237

- トポロジー分子極性表面積: 35.5

- 疎水性パラメータ計算基準値(XlogP): 2

Methyl 2,3,4-trifluoro-5-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015013552-250mg |

Methyl 5-methoxy-2,3,4-trifluorobenzoate |

38233-46-4 | 97% | 250mg |

$489.60 | 2023-09-02 | |

| Crysdot LLC | CD12076906-1g |

Methyl 2,3,4-trifluoro-5-methoxybenzoate |

38233-46-4 | 97% | 1g |

$534 | 2024-07-24 | |

| Alichem | A015013552-500mg |

Methyl 5-methoxy-2,3,4-trifluorobenzoate |

38233-46-4 | 97% | 500mg |

$798.70 | 2023-09-02 | |

| Alichem | A015013552-1g |

Methyl 5-methoxy-2,3,4-trifluorobenzoate |

38233-46-4 | 97% | 1g |

$1460.20 | 2023-09-02 |

Methyl 2,3,4-trifluoro-5-methoxybenzoate 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

38233-46-4 (Methyl 2,3,4-trifluoro-5-methoxybenzoate) 関連製品

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 579486-61-6(4,6-dichloro-2-ethyl-1H-imidazo4,5-cpyridine)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量